molecular formula C8H9BrOS B13985443 4-Bromo-1-(thiophen-2-yl)butan-1-one

4-Bromo-1-(thiophen-2-yl)butan-1-one

Cat. No.: B13985443
M. Wt: 233.13 g/mol
InChI Key: VTEDFRIAEPQTCN-UHFFFAOYSA-N
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Description

4-Bromo-1-(thiophen-2-yl)butan-1-one is a brominated ketone featuring a thiophene moiety at the 1-position and a bromine atom at the 4-position of the butanone chain. The thiophene ring contributes electron-rich aromaticity, influencing reactivity in substitution and coupling reactions.

Properties

IUPAC Name

4-bromo-1-thiophen-2-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEDFRIAEPQTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Methods

Method Yield (%) Scalability Key Advantage Limitation
Direct Bromination 75–92 High Simplicity, cost-effectiveness Requires handling toxic Br₂
Organometallic 20–25 Low Regioselectivity Low yield, air-sensitive reagents
Continuous Flow >90 Industrial High throughput, safety Specialized equipment required

Key Quality Control Metrics

  • Purity : ≥98% (confirmed via GC-MS and ¹H NMR).
  • Melting Point : 45–47°C (lit. for analogous bromoketones).

Chemical Reactions Analysis

4-Bromo-1-(thiophen-2-yl)butan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(thiophen-2-yl)butan-1-one is largely dependent on its chemical structure. The bromine atom and the thiophene ring play crucial roles in its reactivity and interaction with biological targets. For instance, the thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity . The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to molecular targets .

Comparison with Similar Compounds

Substituent Effects on Yield and Spectral Properties

Aryl-substituted analogs of 4-bromo-1-arylbutan-1-ones (Table 1) highlight how substituents influence synthesis yields and NMR profiles:

Table 1: Comparison of 4-Bromo-1-arylbutan-1-one Derivatives

Compound Aryl Group Yield (%) Key ¹H-NMR Shifts (δ, ppm) Key ¹³C-NMR Shifts (δ, ppm)
4-Bromo-1-(4-methylphenyl) 4-Methylphenyl 52 2.38 (s, CH₃), 7.85 (d, aromatic H) 198.14 (C=O), 21.48 (CH₃)
4-Bromo-1-(4-ethylphenyl) 4-Ethylphenyl 56 1.26 (t, CH₂CH₃), 2.73 (m, CH₂) 198.32 (C=O), 15.25 (CH₂CH₃)
4-Bromo-1-(4-iso-propylphenyl) 4-iso-Propylphenyl 70 1.28 (d, CH(CH₃)₂), 3.01 (m, CH) 198.39 (C=O), 23.68 (CH₃)
4-Bromo-1-(4-tert-butylphenyl) 4-tert-Butylphenyl 47 1.35 (s, C(CH₃)₃), 7.49 (d, aromatic H) 198.46 (C=O), 31.08 (C(CH₃)₃)

Key Observations :

  • Steric Effects : Bulky substituents (e.g., tert-butyl) reduce yields (47%) compared to smaller groups like iso-propyl (70%) due to steric hindrance during synthesis .
  • Electronic Effects : Electron-donating groups (e.g., methyl) deshield aromatic protons (δ 7.85 ppm), while tert-butyl groups shift aromatic carbons upfield (δ 125.58 ppm) .

Thiophene vs. Phenyl Derivatives

Positional Isomerism in Thiophene Derivatives

  • 5-Bromo vs. 2-Bromo Substitution: 1-(5-Bromothiophen-2-yl)butan-1-one (CAS 106652-43-1) is a positional isomer of the target compound.

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